
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Benzyloxy Protection: The benzyloxy group can be introduced by reacting the compound with benzyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of 1-(Benzyloxy)-3-fluoro-4-methylbenzene.
Substitution: Formation of 1-(Benzyloxy)-2-azido-3-fluoro-4-methylbenzene.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-3-fluoro-4-methylbenzene: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chloro-3-fluoro-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-bromo-3-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
PABDTBIOHGBFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
![2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14773309.png)

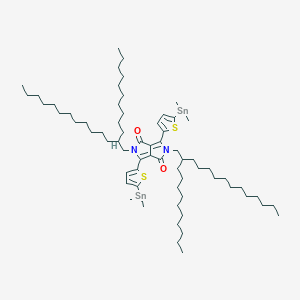
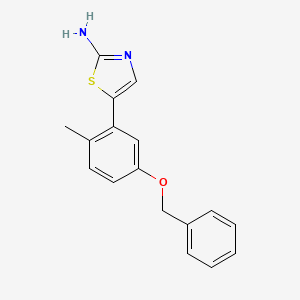
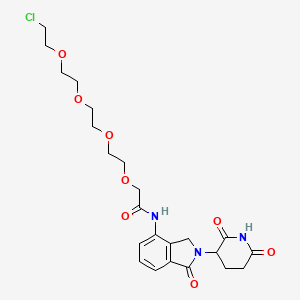
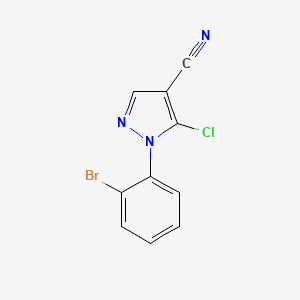

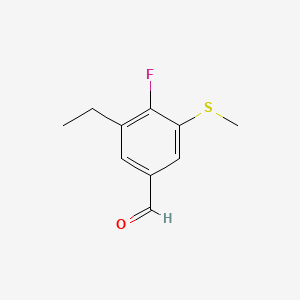
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
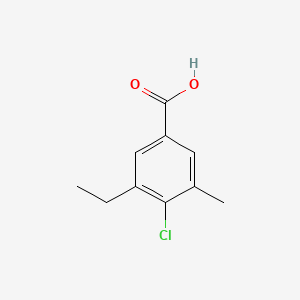
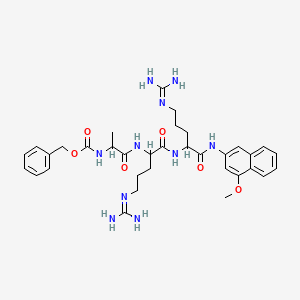
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
